Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate
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Overview
Description
Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate is a chemical compound with a specific stereochemistry It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate
- Ethyl (1S,2S,4R)-4-methoxy-2-methylcyclohexane-1-carboxylate
Uniqueness
Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |
InChI Key |
ILXBUMBOKFXCKR-YIZRAAEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](C[C@@H]1C)O |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)O |
Origin of Product |
United States |
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